molecular formula C7H14O4S B8634597 Ethyl 2-methyl-2-(methylsulfonyl)propanoate

Ethyl 2-methyl-2-(methylsulfonyl)propanoate

Cat. No. B8634597
M. Wt: 194.25 g/mol
InChI Key: JIOMRICAAGGDPK-UHFFFAOYSA-N
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Patent
US08829034B2

Procedure details

To a suspension of 5 g (49 mmol) of sodium methane sulfite in DMF (50 mL) were added pyridine (6.3 mL) and ethyl α-bromoisobutyrate (2.9 mL). The reaction was stirred for 18 h at 50° C. under nitrogen. The reaction mixture was diluted with ethyl acetate (250 mL), washed with saturated aqueous NaHCO3 (2×100 mL), 2M aqueous HCl solution (50 mL), brine (1×50 mL) and dried over Na2SO4. Filtration, concentration under reduced pressure afforded 3.04 g of 2-methanesulfonyl-2-methyl-propionic acid ethyl ester.
Name
sodium methane sulfite
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-])=[O:2].C.[Na+].[Na+].N1C=CC=C[CH:9]=1.Br[C:15]([CH3:22])([CH3:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17]>CN(C=O)C.C(OCC)(=O)C>[CH2:19]([O:18][C:16](=[O:17])[C:15]([S:1]([CH3:9])(=[O:4])=[O:2])([CH3:22])[CH3:21])[CH3:20] |f:0.1.2.3|

Inputs

Step One
Name
sodium methane sulfite
Quantity
5 g
Type
reactant
Smiles
S(=O)([O-])[O-].C.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 h at 50° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (2×100 mL), 2M aqueous HCl solution (50 mL), brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration, concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C(C)(C)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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